molecular formula C12H16ClN3O B15113564 N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15113564
M. Wt: 253.73 g/mol
InChI Key: GUNRVWKZHWQRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 2-methoxybenzyl substituent. Its structure combines a pyrazole core with a methyl group at position 1 and an amine at position 3, linked to a methoxy-substituted benzyl group.

Properties

Molecular Formula

C12H16ClN3O

Molecular Weight

253.73 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H15N3O.ClH/c1-15-8-7-12(14-15)13-9-10-5-3-4-6-11(10)16-2;/h3-8H,9H2,1-2H3,(H,13,14);1H

InChI Key

GUNRVWKZHWQRFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CC=C2OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 2-methoxybenzyl chloride with 1-methyl-1H-pyrazol-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives .

Scientific Research Applications

N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. The methoxybenzyl group enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-Ethyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-5-amine
  • Structural Differences : The pyrazole ring has an ethyl group at position 1 and an amine at position 5, compared to the methyl and amine at positions 1 and 3 in the target compound. The molecular formula (C₁₄H₂₀ClN₃O) includes a chlorine atom absent in the target compound .
N-[4-Methoxy-3-(methoxymethyl)benzyl]-1,5-dimethyl-1H-pyrazol-3-amine
  • Structural Differences : Additional methoxymethyl and methoxy groups on the benzyl ring introduce steric hindrance and electronic effects. The pyrazole has dimethyl groups at positions 1 and 5 .
  • Implications : Enhanced steric bulk may reduce binding affinity to flat enzymatic pockets but improve metabolic stability.
N-(2-Fluorobenzyl) Analogues
  • Fragmentation Patterns : In mass spectrometry, the N-(2-methoxybenzyl) group yields ions at m/z = 121.0648 (C₈H₉O⁺), whereas fluorobenzyl derivatives produce m/z = 109.0448 (C₇H₆F⁺) .
  • Applications : Fluorine substitution is common in drug design for its electron-withdrawing effects and metabolic resistance.

Variations in Pyrazole Substitution

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structural Differences : A pyridinyl group replaces the methoxybenzyl, and the amine is at position 3. Synthesized via copper-catalyzed coupling (17.9% yield) .
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
  • Key Data : Molecular ion at m/z = 203 ([M+H]⁺) via ESIMS. The ethylamine side chain may improve solubility in polar solvents compared to benzyl derivatives .

Functional Group Comparisons

N-(Methyl)-1H-pyrazol-3-amine Derivatives
  • Biological Activity : Simple methyl-substituted pyrazol-amines are explored for amyloid protein inhibition (e.g., Alzheimer’s disease). The methoxybenzyl group in the target compound could enhance blood-brain barrier penetration due to increased lipophilicity .
N-{2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl}-N-propylpropan-1-amine
  • Structural Features: An ethoxy linker introduces conformational flexibility.

Data Table: Comparative Analysis

Compound Name Molecular Formula Substituents (Pyrazole) Benzyl Group Key Properties/Applications Reference
N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine C₁₂H₁₅N₃O 1-Me, 3-NH₂ 2-OMe Potential CNS applications
1-Ethyl-N-(2-methoxybenzyl)-3-Me-1H-pyrazol-5-amine C₁₄H₂₀ClN₃O 1-Et, 5-NH₂ 2-OMe Higher logP; forensic analysis
N-Cyclopropyl-3-Me-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 1-Pyridinyl, 4-NH₂ None Kinase inhibition (17.9% yield)
N-[4-MeO-3-(MeO-Me)benzyl]-1,5-diMe-1H-pyrazol-3-amine C₁₆H₂₂N₄O₂ 1,5-diMe, 3-NH₂ 4-OMe, 3-MeOMe Enhanced metabolic stability

Q & A

Q. What are the standard synthetic routes for N-(2-Methoxybenzyl)-1-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step protocols, such as coupling 1-methylpyrazole derivatives with substituted benzylamines. A representative method includes:

  • Reagents : Copper(I) bromide (catalyst), cesium carbonate (base), cyclopropanamine (amine source), and dimethyl sulfoxide (solvent) .
  • Conditions : Stirring at 35°C for 48 hours, followed by extraction with dichloromethane and purification via gradient chromatography .
  • Yield Optimization : Low yields (e.g., 17.9% ) may result from incomplete coupling or side reactions. Strategies include:
  • Increasing catalyst loading or using alternative catalysts (e.g., Pd-based).
  • Testing solvent polarity (e.g., DMF for better solubility).
  • Employing microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and methoxybenzyl integration (e.g., δ 3.8 ppm for OCH3_3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 215 [M+H]+^+ ).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97% by area normalization).
  • Elemental Analysis : Ensures stoichiometric C, H, N ratios .

Advanced Research Questions

Q. How can SHELX software be applied in the crystallographic analysis of this compound, and what challenges arise in refining its structure?

Methodological Answer: SHELX programs (e.g., SHELXL) are critical for single-crystal X-ray diffraction analysis:

  • Structure Solution : Use SHELXD for phase determination from twinned or high-resolution data .
  • Refinement Challenges :
  • Disorder in Methoxy Groups : Apply restraints to thermal parameters for overlapping atoms.
  • Hydrogen Bonding Networks : Use SHELXPRO to model interactions (e.g., N–H···O) and validate with Hirshfeld surface analysis .
    • Validation : Check CIF files with PLATON for missed symmetry or solvent-accessible voids .

Q. How do hydrogen bonding interactions influence the molecular packing and stability of this compound in the solid state?

Methodological Answer: Hydrogen bonding dictates crystallographic packing and stability:

  • Graph Set Analysis : Classify interactions (e.g., R_2$$^2(8) motifs for N–H···O bonds) using Etter’s formalism .
  • Thermal Stability : Correlate DSC/TGA data with hydrogen bond density (e.g., higher melting points in tightly packed structures).
  • Case Study : Pyrazolylpyridazine analogs show enhanced stability via π-π stacking and N–H···N interactions, reducing hygroscopicity .

Q. What computational strategies can predict the biological activity of this compound, and how do they align with experimental data?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets like glycogen synthase kinase-3β (GSK-3β). Compare with pyrazolylpyridazine inhibitors (IC50_{50} ~5 µM ).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess ligand-protein stability (e.g., RMSD <2 Å indicates strong binding).
  • Contradiction Resolution : Discrepancies between in silico and in vitro IC50_{50} values may arise from solvation effects or protonation state miscalculations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.